BK-Mda

Drug Discrimination Behavioral Pharmacology In Vivo Potency

Forensic labs risk misidentification when BK-MDA is absent from spectral libraries. This ≥98% β-keto-MDA reference standard closes that gap. • Unique SNDRA profile with no 5-HT2 affinity-isolates monoamine release from serotonergic agonism for clean SAR dissection. • Validated in rhesus monkey cocaine discrimination assays; bridges in vitro transporter activity to in vivo behavioral pharmacology. • Essential for GC-MS/LC-MS/MS NPS method development; prevents false-positive identifications. Supplied with full Certificate of Analysis.

Molecular Formula C10H11NO3
Molecular Weight 193.20 g/mol
CAS No. 80535-73-5
Cat. No. B606202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBK-Mda
CAS80535-73-5
SynonymsBK-MDA;  betaK-Mda;  Amylone;  Nitrilone;  MDC;  J899.631H; 
Molecular FormulaC10H11NO3
Molecular Weight193.20 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=CC2=C(C=C1)OCO2)N
InChIInChI=1S/C10H11NO3/c1-6(11)10(12)7-2-3-8-9(4-7)14-5-13-8/h2-4,6H,5,11H2,1H3
InChIKeyXDEZOLVDJWWXRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BK-MDA Identity and Procurement Classification


BK-MDA (also designated as 3,4-methylenedioxycathinone, MDC, or β-keto-MDA) is a synthetic compound belonging to the substituted cathinone class, structurally defined as the β-keto analogue of 3,4-methylenedioxyamphetamine (MDA) [1]. It is a serotonin–norepinephrine–dopamine releasing agent (SNDRA) and is primarily utilized as a reference standard in forensic toxicology and analytical chemistry for the identification and quantification of novel psychoactive substances [2]. Its procurement is regulated and intended strictly for research applications.

Why BK-MDA Substitution Fails


The substitution of BK-MDA with a closely related analog, such as its parent compound MDA or its N-methyl derivative methylone (bk-MDMA), is not scientifically valid due to distinct differences in their interaction profiles with key monoamine transporters and receptors. These differences, which stem from the presence of the β-keto group and the absence of an N-alkyl substituent, result in a unique balance of neurotransmitter release and a notable absence of affinity for serotonin 5-HT2 receptors, a target for classical hallucinogens [1]. The quantitative evidence provided in the following section details why this compound cannot be considered a simple interchangeable variant within its structural class.

BK-MDA Comparative Pharmacology


In Vivo Potency vs. MDA

In a drug discrimination study using male rhesus monkeys trained to discriminate cocaine, BK-MDA (MDC) was found to be significantly less potent than its parent compound, MDA. The effective dose required to produce 50% of the maximal cocaine-appropriate response (ED50) was quantified for each compound [1].

Drug Discrimination Behavioral Pharmacology In Vivo Potency

Monoamine Release Potency Profile

The potency of BK-MDA to release monoamine neurotransmitters (serotonin, norepinephrine, and dopamine) was compared to its analogs MDA and methylone in an in vitro assay using rat brain synaptosomes. The data are expressed as EC50 values in nanomolar (nM), where lower values indicate higher potency [1].

Monoamine Transporters Neuropharmacology In Vitro Assays

5-HT2 Receptor Inactivity Profile

A key pharmacological distinction is the activity at serotonin 5-HT2 receptors, which are implicated in the hallucinogenic effects of many psychoactive compounds. BK-MDA has been characterized as showing no activity at these receptors, a property that contrasts sharply with its parent compound MDA and the related entactogen MDMA [1][2].

Receptor Binding 5-HT2 Receptor Hallucinogen Mechanism

Chemical Instability and Dimerization

A practical and critical differentiator for procurement and handling is the inherent chemical instability of non-N-substituted cathinones like BK-MDA. Unlike N-alkylated analogs (e.g., methylone, mephedrone), BK-MDA and cathinone itself are known to undergo rapid dimerization, forming biologically inactive products [1].

Chemical Stability Sample Integrity Forensic Handling

BK-MDA Application Scenarios


Forensic Reference Standard for Method Development

BK-MDA is an ideal reference standard for forensic toxicology laboratories developing and validating analytical methods (e.g., GC-MS, LC-MS/MS) for the detection of novel psychoactive substances. Its use as a certified reference material is supported by its listing in authoritative databases [1]. The compound's unique profile, particularly its weaker potency and distinct monoamine release signature compared to more common analogs like methylone, necessitates its inclusion in spectral libraries and assay panels to avoid misidentification and ensure accurate quantification.

Structure-Activity Relationship Probe

The compound serves as a valuable pharmacological tool for SAR investigations focused on the effects of β-keto substitution and N-demethylation on monoamine transporter and receptor interactions. Its demonstrated inactivity at 5-HT2 receptors [1], in stark contrast to MDA and MDMA, provides a clean baseline for dissecting the specific receptor mechanisms responsible for hallucinogenic versus entactogenic effects. This allows researchers to isolate the contributions of monoamine release from direct serotonergic receptor agonism.

In Vivo Behavioral Pharmacology in Primates

Given the availability of direct, in vivo comparative data from drug discrimination studies in rhesus monkeys [1], BK-MDA is a well-characterized candidate for further behavioral pharmacology research. Its significantly lower potency compared to MDA, as established in the cocaine discrimination assay, makes it a useful comparator for studying the relationship between in vitro transporter activity and in vivo behavioral effects, contributing to a more nuanced understanding of abuse liability.

Cathinone Stability and Metabolite Formation

Owing to its classification as a non-N-substituted cathinone, BK-MDA is prone to dimerization, a property that distinguishes it from its N-alkylated counterparts [1]. This inherent instability makes BK-MDA a relevant model compound for research into the factors affecting synthetic cathinone degradation in biological and environmental matrices. Such studies are crucial for forensic sample handling, interpretation of toxicological findings, and understanding the long-term fate of these compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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